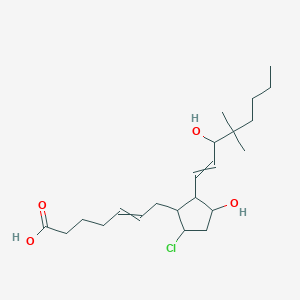
9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nocloprost is a stable prostaglandin E2 analog with notable gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Schering AG, the compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .
Vorbereitungsmethoden
The synthetic routes for nocloprost involve the preparation of its mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods and detailed synthetic routes are not extensively documented in the available literature.
Analyse Chemischer Reaktionen
Nocloprost undergoes various chemical reactions, including derivatization to form its phenacylester using p-bromophenacyl bromide. This derivatization allows for high-sensitivity analysis by high-performance liquid chromatography (HPLC) . The compound’s interactions with cyclodextrins (α-, β-, and γ-cyclodextrins) have also been studied, indicating potential improvements in its pharmaceutical properties .
Wissenschaftliche Forschungsanwendungen
Nocloprost has been extensively studied for its cytoprotective properties, particularly in the context of gastrointestinal diseases. It has been investigated for its pharmacokinetics and absolute bioavailability in human volunteers, showing dose-dependent serum levels and bioavailability . Additionally, nocloprost has been used as a standard in molecular docking studies of new prostaglandin analogs .
Wirkmechanismus
Nocloprost exerts its effects by acting as a prostaglandin E2 agonist. It inhibits the release of endogenous norepinephrine from isolated rat trachea with a potency value of 8 nmol/L . The compound’s gastroprotective effects are attributed to its ability to reduce the response to pentagastrin and peptone meals, as well as suppress plasma gastrin release without affecting gastric emptying .
Vergleich Mit ähnlichen Verbindungen
Nocloprost is compared with other prostaglandin E2 analogs, such as misoprostol and omeprazole. While misoprostol is widely used for its gastroprotective properties, nocloprost shows higher gastroprotective potency and lower systemic bioavailability . In molecular docking studies, nocloprost and 9β-halogenated prostaglandin analogs demonstrated higher docking scores compared to omeprazole .
Conclusion
Nocloprost is a unique prostaglandin E2 analog with significant gastroprotective and ulcer-healing properties. Its low systemic bioavailability and high gastroprotective potency make it a valuable compound for scientific research, particularly in the field of gastrointestinal diseases. Despite its discontinued development, nocloprost continues to be a subject of interest in various research applications.
Eigenschaften
IUPAC Name |
7-[5-chloro-3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTOLPMOTZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868517 |
Source


|
| Record name | 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
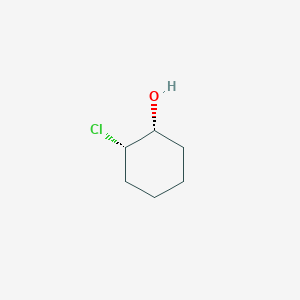
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)

![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)

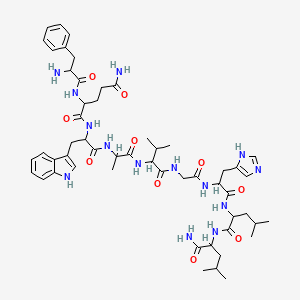
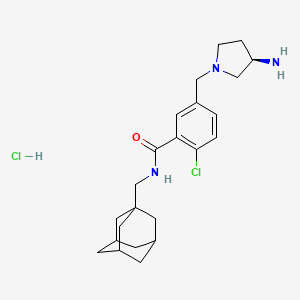
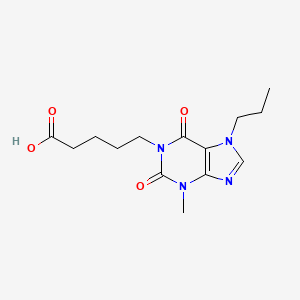
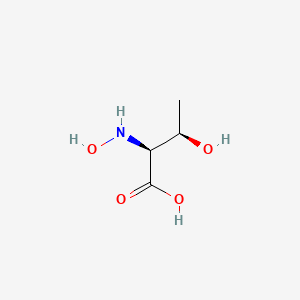
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
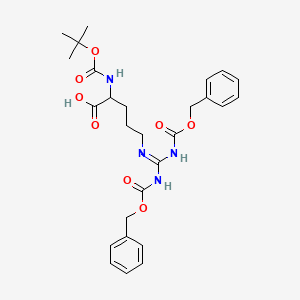
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
